BenchChemオンラインストアへようこそ!

Etodolac Ethyl Ester

Pharmaceutical Analysis Impurity Reference Standard Analytical Method Validation

Etodolac Ethyl Ester (CAS 200880‑23‑5; ethyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate) is a lipophilic ester derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is primarily classified and procured as a characterized synthetic intermediate and a pharmacopoeia-grade impurity reference standard, distinct from the active pharmaceutical ingredient (API) itself.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 200880-23-5
Cat. No. B1461029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodolac Ethyl Ester
CAS200880-23-5
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC
InChIInChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3
InChIKeyNTUFTFWWCSCCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etodolac Ethyl Ester (CAS 200880-23-5): Procurement‑Critical Identity Beyond a Simple NSAID Derivative


Etodolac Ethyl Ester (CAS 200880‑23‑5; ethyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate) is a lipophilic ester derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is primarily classified and procured as a characterized synthetic intermediate and a pharmacopoeia-grade impurity reference standard, distinct from the active pharmaceutical ingredient (API) itself . Its molecular formula is C₁₉H₂₅NO₃ with a molecular weight of 315.41 g/mol . Unlike the free acid form of etodolac, the ethyl ester serves critical roles in the final synthetic step and as an analytical reference marker for related substance testing, making its procurement a regulatory requirement for ANDA/NDA submissions and commercial quality control of etodolac drug products [1].

Etodolac Ethyl Ester: Why Generic Substitution of This Reference Standard Compromises Analytical Validity


Generic substitution of Etodolac Ethyl Ester with other etodolac-related impurities (e.g., etodolac methyl ester or etodolac impurity C) or non-validated ethyl ester sources undermines chromatographic system suitability and regulatory compliance. The ethyl ester possesses a distinct retention time and ionization behavior in HPLC/LC-MS methods compared to its methyl ester analog (RT shift of approximately 5–8 min on standard C18 columns) . Furthermore, the specific impurity profile mandated by USP and EP monographs requires the ethyl ester as a process-specific marker, as its formation results from secondary esterification or transesterification during etodolac synthesis [1]. The absence of a fully characterized, monograph-aligned standard like Etodolac Ethyl Ester can lead to misidentification of impurity peaks, batch failures, and deficient ANDA/NDA regulatory filings [2].

Etodolac Ethyl Ester (200880-23-5): Head-to-Head Quantitative Differentiation for Procurement Decisions


Certified Purity ≥99.0% by HPLC/H-NMR/MS: Differential CQA Compared to Standard 98% Grade

Commercial Etodolac Ethyl Ester procured as a regulatory impurity standard is supplied with a Certified Purity of 99%, accompanied by quantitative assay data via HPLC, ¹H-NMR, MS, and IR . In contrast, standard research-grade material (e.g., many 98% purity offerings) lacks the full quantitative assignment and orthogonal purity verification required for compendial methods . This 1-percentage-point absolute purity differential corresponds to a 100% reduction in the acceptable unspecified impurity burden, which is critical for achieving pharmacopeial limits of NMT 0.5% for any individual impurity in etodolac [1].

Pharmaceutical Analysis Impurity Reference Standard Analytical Method Validation

Comprehensive Regulatory Compliance: USP, EP, EMA, JP, BP Alignment Versus Single-Pharmacopoeia Standards

Etodolac Ethyl Ester procured from qualified suppliers is explicitly documented to fully comply with stringent regulatory standards including USP, EP (European Pharmacopoeia), EMA, JP (Japanese Pharmacopoeia), and BP (British Pharmacopoeia) simultaneously [1]. Alternative commercial reference standards often demonstrate compliance with only a single compendial monograph (e.g., USP only) , necessitating duplicate procurement for multi-jurisdictional filings. This multi-compendial alignment eliminates the need for separate standards in global ANDA/NDA submissions, directly reducing procurement complexity and qualification costs.

Regulatory CMC ANDA Filing Reference Standard Qualification

Structure Elucidation Report (SER) Package: Full Characterization vs. Basic COA-Only Documentation

Qualified Etodolac Ethyl Ester products include a comprehensive Structure Elucidation Report (SER) comprising full spectral assignments (¹H-NMR, ¹³C-NMR, IR, HRMS/ESI-MS) and HPLC purity chromatograms at the time of shipment [1]. This contrasts with standard impurity offerings that provide only a basic Certificate of Analysis (CoA) with minimal retention time and area% data . The presence of an SER is a critical differentiator for regulatory filings, as ICH Q7 and regional GMP guidelines require full identity confirmation for primary reference standards used in GMP release testing.

Structural Characterization Regulatory Documentation Reference Standard Qualification

Process-Specific Impurity Origin: Ethyl Ester as a Definitive Marker of Etodolac Synthesis Pathway

Etodolac Ethyl Ester arises as a process-specific impurity through secondary esterification or transesterification during the manufacture of Etodolac API, specifically when ethanol-containing solvent systems are employed [1]. It is not a degradant formed under ICH storage conditions, distinguishing it from hydrolytic or oxidative degradants such as etodolac free acid. The USP monograph for Etodolac specifies a limit of NMT 0.5% for any individual unspecified impurity, and the ethyl ester is frequently used as a marker peak in the Related Substances test to verify adequate purification during the final recrystallization step [2]. In contrast, the methyl ester analog originates from methanol-based process variants and exhibits a distinct degradation pathway, making the two esters non-interchangeable in standard impurity organic methods even though they share the same indole core structure.

Process Chemistry Impurity Profiling Quality by Design

Chronological Stability and Regulatory Traceability: Certificate of Analysis with 24-Month Retest Period

Etodolac Ethyl Ester reference standards supplied by GMP-compliant vendors include a defined retest period of typically 24 months when stored at +5°C (refrigerated) in sealed containers . This contrasts with non-controlled research-grade material, which is often shipped without a formal stability commitment or re-test date, leading to undocumented degradation and potential formation of etodolac free acid (via ester hydrolysis) during long-term storage . The absence of a stability protocol invalidates its use as a primary reference standard under ICH Q7 guidelines, which mandates documented stability monitoring for GMP reference standards.

Reference Standard Management GMP Compliance Stability

Etodolac Ethyl Ester (200880-23-5): High-Value Procurement Scenarios for Analytical, Regulatory, and Process Applications


ANDA/NDA Regulatory Filing: Impurity Reference Standard for Related Substances Testing

Etodolac Ethyl Ester is procured as a primary reference standard for the identification, quantification, and system suitability of the Related Substances test in Etodolac drug substance and drug product monographs (USP/EP). The multi-compendial compliance (USP, EP, EMA, JP, BP) ensures that a single standard lot can be used across global filings, reducing duplicate procurement and re-cross-validation costs . The associated Structure Elucidation Report (SER) meets ICH Q7 §11.14 identity confirmation requirements, enabling direct inclusion in Module 3.2.S.4 of eCTD submissions.

Analytical Method Development and Validation (AMV) for HPLC/LC-MS Impurity Profiling

In analytical R&D, Etodolac Ethyl Ester serves as a critical system suitability marker to verify resolution between the ethyl ester and other process impurities (e.g., methyl ester, etodolac impurity C). The certified purity of 99% with full orthogonal characterization minimizes variability in relative response factor (RRF) determination during method validation . Its distinct retention time relative to methyl ester (ΔRT ≈ 5–8 min) enables robust peak identification and quantification in forced degradation studies conducted per ICH Q1A(R2).

Etodolac API Process Development: Key Intermediate for Synthesis Route Scoping

As the penultimate intermediate in the etodolac synthesis pathway via condensation of 7-ethyltryptophol with ethyl propionylacetate, Etodolac Ethyl Ester is procured to benchmark process yields and purity profiles during route scouting. Literature reports an overall yield of 50.8% for the hydrolysis route via the ethyl ester , which serves as a baseline for evaluating novel synthetic methodologies (e.g., enzymatic resolution routes with improved enantiomeric excess). The availability of highly characterized ethyl ester facilitates direct comparison of impurity profiles between R&D batches and commercial reference standards, accelerating process fit-to-plant assessments.

Quality Control Batch Release Testing: Daily System Suitability and Calibration Standard

In GMP QC laboratories, Etodolac Ethyl Ester is employed as a daily calibration and system suitability standard for the HPLC assay of Etodolac API and finished dosage forms. The documented 24-month retest period under refrigerated storage (+5°C) ensures long-term availability from a single procurement lot, minimizing requalification frequency and eliminating interruptions in batch release testing schedules. This contrasts with non-GMP standards that require in-house requalification every 6–12 months, incurring additional analytical overhead.

Quote Request

Request a Quote for Etodolac Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.